molecular formula C23H26N2O5 B3964134 4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3964134
M. Wt: 410.5 g/mol
InChI Key: CPUPSYMGCMXZFI-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a furan ring, a pyrrolidinone core, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds under mild reaction conditions using iPr PNP-Mn as the catalyst and a weak base like cesium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(Furan-2-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: 4-(Furan-2-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the morpholine moiety, in particular, distinguishes it from simpler furan derivatives like HMF and FF.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-16-5-7-17(8-6-16)20-19(21(26)18-4-2-13-30-18)22(27)23(28)25(20)10-3-9-24-11-14-29-15-12-24/h2,4-8,13,20,27H,3,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUPSYMGCMXZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
Reactant of Route 3
4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
4-(FURAN-2-CARBONYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

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